Cas no 8025-81-8 (Spiramycin)

Spiramycin is a macrolide antibiotic derived from Streptomyces ambofaciens, primarily used to treat bacterial infections caused by Gram-positive and some Gram-negative organisms. It exhibits bacteriostatic activity by inhibiting protein synthesis through binding to the 50S ribosomal subunit. Spiramycin is particularly effective against Toxoplasma gondii and Streptococcus species, making it valuable in treating toxoplasmosis and respiratory infections. Its favorable pharmacokinetic profile includes prolonged tissue penetration and sustained release, reducing dosing frequency. Additionally, spiramycin demonstrates a lower propensity for inducing bacterial resistance compared to other macrolides, enhancing its clinical utility. It is commonly administered orally or intravenously, with a well-tolerated safety profile in indicated populations.
Spiramycin structure
Spiramycin structure
Product Name:Spiramycin
CAS No:8025-81-8
MF:C43H74N2O14
MW:843.052674770355
MDL:MFCD01314545
CID:48081
PubChem ID:24899826
Update Time:2026-01-21

Spiramycin Chemical and Physical Properties

Names and Identifiers

    • Spiramycin
    • rovamycin
    • provamycin
    • FORMACIDINE
    • foromacidin
    • LEUCOMYCIN
    • KITASAMYCIN BASE
    • 5337r.p.
    • Spiramycin from Streptomyces sp.
    • 2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2R,3S,4R,5R,6S)-5-[(2R,4S,5R,6R)-4,5-Dihydroxy-4,6-dimethylo
    • Spiramycin I
    • Sequamycin
    • HY-100593
    • 033ECH6IFG
    • RP 5337
    • CHEMBL453514
    • IL-5902
    • CCG-270525
    • RP-5337
    • SPIRAMYCIN I [MI]
    • Rovamicina
    • Foromacidin A
    • 2-[(4R, 5S, 6S, 7R, 9R, 10R, 11E, 13E, 16R)-6-[(2S, 3R, 4R, 5S, 6R)-5-[(2S, 4R, 5S, 6S)-4, 5-dihydroxy-4, 6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R, 5S, 6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9, 16-dimethyl-2-oxo-1-oxacyclohexadeca-11, 13-dien-7-yl]acetaldehyde
    • 8025-81-8
    • Spiramycin I (Contains up to 6% Spiramycin III)
    • s5744
    • NSC-55926
    • Espiramicin
    • NSC-64393
    • Leucomycin V, 9-O-(5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl)-, (9(2R,5S,6R))-
    • NSC-758472
    • Leucomycin V, 9-O-((2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl)-
    • CS-8166
    • IL 5902
    • AB00514638
    • UNII-033ECH6IFG
    • AC-32598
    • [(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-{[(2S,3R,4R,5S,6R)-5-{[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyltetrahydro-2H-pyran-2-yl]oxy}-4-(dimethylamino)-3-hydroxy-6-methyltetrahydro-2H-pyran-2-yl]oxy}-10-{[(2R,5S,6R)-5-(dimethylamino)-6-methyltetrahydro-2H-pyran-2-yl]oxy}-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxooxacyclohexadeca-11,13-dien-7-yl]acetaldehyde (non-preferred name)
    • Rovamycine
    • Leucomycin V,9-O-[(2R,5S,6R)-5-(dimethylamino)tetrahydro-6-methyl-2H-pyran-2-yl]-
    • DTXSID9023594
    • 24916-50-5
    • 1ST7807
    • D05908
    • 2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[(2S,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-dimethylamino-3-hydroxy-6-methyloxan-2-yl]oxy-10-[(2R,5S,6R)-5-dimethylamino-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
    • G12972
    • Spiramycin (JAN/USAN/INN)
    • GTPL13312
    • US20240118263, Compound Spiramycin
    • BDBM667167
    • Rovamycin (TN)
    • MDL: MFCD01314545
    • Inchi: 1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3/b13-12+,16-14+/t24-,25-,26-,27-,28+,29+,30+,31-,32+,34+,35+,36-,37-,38-,39+,40+,41+,42+,43-/m1/s1
    • InChI Key: ACTOXUHEUCPTEW-CEUOBAOPSA-N
    • SMILES: O1[C@H](C)[C@H]([C@@H]([C@H]([C@@H]1O[C@@H]1[C@H]([C@@H](CC(=O)O[C@H](C)CC=CC=C[C@@H]([C@H](C)C[C@@H]1CC=O)O[C@H]1CC[C@@H]([C@@H](C)O1)N(C)C)O)OC)O)N(C)C)O[C@H]1C[C@](C)([C@H]([C@H](C)O1)O)O |t:19,21|

Computed Properties

  • Exact Mass: 842.51400504 g/mol
  • Monoisotopic Mass: 842.51400504 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 16
  • Heavy Atom Count: 59
  • Rotatable Bond Count: 11
  • Complexity: 1370
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 19
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 195
  • Molecular Weight: 843.1
  • XLogP3: 2.1

Experimental Properties

  • Color/Form: Amorphous
  • Density: 1.2100
  • Melting Point: 134-137°C
  • Boiling Point: 914℃
  • Flash Point: >110°(230°F)
  • Refractive Index: 81 ° (C=2, 10% AcOH)
  • Solubility: ethanol: 50 mg/mL, clear to slightly hazy, light-yellow
  • Water Partition Coefficient: Soluble in methanol. Slightly soluble in water
  • LogP: log Kow = 1.87 (est)
  • Vapor Pressure: 9.9X10-31 mm Hg at 25 °C (est)
  • Solubility: Soluble in methanol. Slightly soluble in water
  • Merck: 8752
  • Specific Rotation: D20 -80° (methanol)

Spiramycin Security Information

  • Prompt:warning
  • Signal Word:warning
  • Hazard Statement: H303
  • Warning Statement: P312
  • WGK Germany:1
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36-24/25
  • FLUKA BRAND F CODES:10
  • Regulatory Condition Code:Class Q (sugars, alkaloids, antibiotics, hormones)
  • RTECS:WG9400000
  • Hazardous Material Identification: Xi
  • Toxicity:LD50 in rats (mg/kg): 9400 orally; 1000 s.c.; 170 i.v. (Sous)
  • Storage Condition:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Spiramycin Customs Data

  • HS CODE:29419090

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Spiramycin Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:8025-81-8)Spiramycin
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Amadis Chemical Company Limited
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(CAS:8025-81-8)Spiramycin
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Spiramycin Spectrogram

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR

Additional information on Spiramycin

Introduction to Spiramycin (CAS No. 8025-81-8): Mechanism, Applications, and Recent Research Developments

Spiramycin, a macrolide antibiotic with the chemical identifier CAS No. 8025-81-8, has been a subject of extensive research and clinical application due to its unique pharmacological properties. This compound, first isolated from the soil-dwelling bacterium Streptomyces spirilactis, has garnered significant attention for its broad-spectrum antimicrobial activity and potential therapeutic applications beyond traditional antibiotic treatments.

The chemical structure of Spiramycin consists of a large macrocyclic lactone ring adorned with various substituents, which contribute to its distinctive biological activity. Its molecular formula is C₅₈H₇₈N₁₀O₁₃, and it is characterized by a complex arrangement of hydroxyl, carbonyl, and amino groups that interact with biological targets in intricate ways. This structural complexity not only underpins its efficacy but also poses challenges in synthetic chemistry and drug formulation.

In recent years, the study of Spiramycin has been revitalized by its potential in addressing antibiotic-resistant infections. The rise of multidrug-resistant pathogens has prompted researchers to re-examine older antibiotics like Spiramycin, seeking novel ways to leverage their antimicrobial properties. Modern research has focused on understanding the molecular mechanisms by which Spiramycin exerts its effects, particularly its ability to inhibit protein synthesis in bacteria.

The mechanism of action of Spiramycin involves binding to the 50S ribosomal subunit of bacteria, thereby disrupting the process of translation. This interference prevents the formation of essential proteins required for bacterial survival and replication. Unlike many contemporary antibiotics that target specific bacterial enzymes or pathways, Spiramycin's broad-spectrum activity makes it effective against a wide range of bacterial species, including those that have developed resistance to other drugs.

One of the most compelling aspects of Spiramycin research is its potential in treating certain viral infections. Emerging studies have suggested that Spiramycin may inhibit viral replication by interfering with host cell processes rather than directly targeting viral particles. This dual-action mechanism—targeting both bacteria and potentially viruses—makes Spiramycin a promising candidate for developing combination therapies that address multiple pathogens simultaneously.

The therapeutic applications of Spiramycin extend beyond infectious diseases. Preliminary research has explored its potential in anti-inflammatory and anti-cancer therapies. The compound's ability to modulate immune responses and inhibit certain cellular signaling pathways has led to investigations into its role in autoimmune diseases and cancer progression. While these applications are still in the early stages of exploration, they highlight the versatility of Spiramycin as a pharmacological agent.

Recent advancements in synthetic chemistry have enabled more efficient production methods for Spiramycin, addressing some of the limitations associated with traditional fermentation processes. These innovations have not only increased the availability of the compound but also facilitated structural modifications aimed at enhancing its efficacy and reducing potential side effects. The development of semi-synthetic derivatives of Spiramycin represents a significant step forward in optimizing this valuable therapeutic agent.

The clinical use of Spiramycin has been well-documented in treating specific infections, particularly those caused by Gram-positive bacteria. Its efficacy against methicillin-resistant *Staphylococcus aureus* (MRSA) and other resistant strains has made it a critical component in treating difficult-to-treat infections. Additionally, Spiramycin's safety profile has been favorable in clinical trials, making it a reliable option for patients who may not respond to conventional antibiotics.

In conclusion, Spiramycin (CAS No. 8025-81-8) remains a cornerstone in antibiotic research due to its unique properties and broad-spectrum activity. The ongoing exploration of its mechanisms, therapeutic applications, and synthetic improvements ensures that this compound will continue to play a vital role in addressing global health challenges. As antibiotic resistance remains a pressing issue, compounds like Spiramycin offer hope for innovative solutions to combat bacterial infections effectively.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:8025-81-8)Spiramycin
LE12680
Purity:99%
Quantity:25KG,200KG,1000KG
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Amadis Chemical Company Limited
(CAS:8025-81-8)Spiramycin
A1205170
Purity:99%
Quantity:25g
Price ($):293.0
Email